Technical Whitepaper: Synthesis, Characterization, and Mechanistic Profiling of 1,1-Dipropyl-3-methylurea
Technical Whitepaper: Synthesis, Characterization, and Mechanistic Profiling of 1,1-Dipropyl-3-methylurea
Target Compound: Urea, 1,1-dipropyl-3-methyl- Registry Identifier: CAS 36614-21-8 [1]
As a Senior Application Scientist, I approach the synthesis and application of unsymmetrical ureas—specifically N,N-dialkyl-N'-alkyl ureas like 1,1-dipropyl-3-methylurea—as a carefully orchestrated interplay of steric and electronic factors. This whitepaper provides an authoritative, in-depth guide to the physicochemical properties, strategic synthesis, and self-validating analytical workflows required to isolate and utilize this specific compound in advanced drug development and materials science.
Physicochemical Profiling & Structural Dynamics
1,1-Dipropyl-3-methylurea (CAS 36614-21-8) is an unsymmetrical, tri-substituted urea derivative [1]. The urea backbone serves as a privileged pharmacophore, capable of acting as both a hydrogen bond donor (via the -NH- group) and a hydrogen bond acceptor (via the carbonyl oxygen). The presence of the bulky dipropyl group on one nitrogen, contrasted with a single methyl group on the other, creates a highly specific steric environment that influences its solubility, binding affinity, and reactivity.
Table 1: Quantitative Physicochemical Data
| Property | Value / Descriptor | Scientific Implication |
| CAS Registry Number | 36614-21-8 | Unique identifier for literature and regulatory tracking. |
| Molecular Formula | C8H18N2O | Indicates a highly aliphatic, lipophilic structure. |
| Molecular Weight | 158.24 g/mol | Low molecular weight, ideal for fragment-based drug design. |
| Hydrogen Bond Donors | 1 (N-H) | Capable of targeted kinase hinge-region binding. |
| Hydrogen Bond Acceptors | 1 (C=O) | Facilitates dipole-dipole interactions in aprotic environments. |
| Steric Profile | Asymmetric | The N,N-dipropyl moiety shields one side of the planar urea core, dictating regioselective interactions. |
Strategic Synthesis Pathways: The "Urea to Urea" Approach
The historical reliance on highly toxic phosgene or volatile isocyanates for urea synthesis has been largely superseded by safer, greener methodologies [2, 4]. For the synthesis of 1,1-dipropyl-3-methylurea, a sequential nucleophilic addition utilizing triphosgene (as a solid phosgene equivalent) or a phenyl carbamate intermediate is the industry standard [3].
Mechanistic Rationale & Causality
The synthesis of an unsymmetrical tri-substituted urea requires strict stoichiometric control to prevent the formation of symmetrical byproducts (e.g., 1,1,3,3-tetrapropylurea).
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Steric Sequencing: We introduce the bulkier secondary amine (dipropylamine) first. Its steric hindrance slows the initial nucleophilic attack on the carbonyl source, allowing us to trap the intermediate as a carbamoyl chloride.
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Acid Scavenging: Triethylamine (Et3N) is employed to neutralize the HCl generated during the reaction. If HCl is not scavenged, it will protonate the incoming methylamine, rendering it non-nucleophilic and halting the reaction.
Table 2: Carbonyl Source Optimization
| Carbonyl Source | Reaction Temp | Yield (%) | Safety Profile | Causality / Rationale |
| Phosgene (Gas) | -20°C to 0°C | 85-90% | Extremely Toxic | Highly reactive; poses severe inhalation hazards. |
| Triphosgene (Solid) | 0°C to RT | 75-85% | Moderate | Generates reactive intermediates in situ; safer handling [3]. |
| Phenyl Carbamate | Reflux (80°C) | 70-80% | Safe | Green alternative; requires higher energy input to drive leaving group [2]. |
Pathway Visualization
Fig 1: Sequential synthesis of 1,1-dipropyl-3-methylurea via a carbamoyl chloride intermediate.
Experimental Protocol: Self-Validating Synthesis
This protocol is designed as a self-validating system. By integrating in-process checks, the scientist ensures that each mechanistic step has reached completion before proceeding, thereby eliminating downstream purification failures.
Reagents: Dipropylamine (1.0 eq), Triphosgene (0.35 eq), Methylamine hydrochloride (1.2 eq), Triethylamine (3.0 eq), Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology:
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Preparation of the Electrophile: Dissolve triphosgene in anhydrous DCM under an inert argon atmosphere. Causality: Argon prevents ambient moisture from hydrolyzing the triphosgene into inactive carbon dioxide and HCl.
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First Nucleophilic Attack: Cool the reaction vessel to 0°C. Add dipropylamine dropwise, followed immediately by 1.0 eq of Et3N.
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In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The disappearance of the dipropylamine spot (visualized via ninhydrin stain) confirms complete conversion to the carbamoyl chloride intermediate.
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Second Nucleophilic Attack: Once the intermediate is validated, add methylamine hydrochloride. Add the remaining 2.0 eq of Et3N dropwise. Causality: The excess base is required here to both liberate the free methylamine from its hydrochloride salt and to scavenge the newly formed HCl.
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Thermal Maturation: Allow the reaction to warm to room temperature (20-25°C) and stir for 4 hours.
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Aqueous Quench & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer with DCM. Causality: The mild base neutralizes any residual acid and forces the highly lipophilic 1,1-dipropyl-3-methylurea into the organic phase, leaving inorganic salts in the aqueous layer.
Analytical Validation & Quality Control
To guarantee the structural integrity of CAS 36614-21-8, a multi-modal analytical workflow is mandatory. The system below uses orthogonal techniques to cross-verify the product.
Fig 2: Self-validating analytical workflow for the purification and structural confirmation.
Validation Parameters:
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1H NMR (CDCl3): Look for the distinct singlet of the N-methyl group (~2.7 ppm) and the complex multiplets of the N,N-dipropyl chains (0.8-3.2 ppm). The presence of a broad singlet (~4.5 ppm) corresponding to the N-H proton confirms the unsymmetrical urea formation.
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LC-MS: A mass-to-charge ratio (m/z) of [M+H]+ = 159.2 validates the molecular weight (158.24 g/mol ) of the target compound.
Pharmacological and Industrial Relevance
N,N-dialkyl-N'-alkyl ureas like 1,1-dipropyl-3-methylurea are not merely academic curiosities; they are foundational building blocks in modern chemistry[4].
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Drug Discovery: The urea motif is a known transition-state analog in enzyme inhibition. The specific steric bulk of the dipropyl group allows this molecule to occupy hydrophobic pockets in target proteins (e.g., soluble epoxide hydrolase or specific kinase domains), while the methyl-substituted nitrogen maintains critical hydrogen-bonding interactions with the protein backbone.
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Advanced Solvents: Cyclic and acyclic substituted ureas are heavily researched as polar aprotic solvents (similar to DMPU). They offer high dielectric constants and excellent solvating power for organometallic reactions without the carcinogenic risks associated with HMPA.
References
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Chemdict. "CAS NO:36614-21-8; 1,1-dipropyl-3-methyl-urea". Chemical Dictionary Database. URL: [Link]
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ResearchGate. "Synthesis of novel N, N′-dialkyl ureas by Sequential Addition of Phenethylamines to Triphosgene". URL: [Link]
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Organic Chemistry Portal. "Urea derivative synthesis by amination, rearrangement or substitution". URL:[Link]
